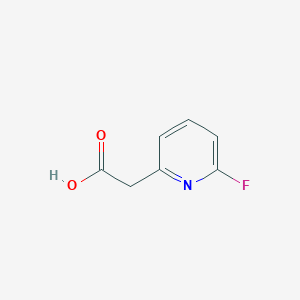

2-(6-Fluoropyridin-2-YL)acetic acid

描述

2-(6-Fluoropyridin-2-yl)acetic acid (CAS: 1000517-25-8) is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO₂ and a molar mass of 155.13 g/mol . The compound features a fluorine substituent at the 6-position of the pyridine ring and an acetic acid moiety at the 2-position. It is commonly used in pharmaceutical and agrochemical synthesis due to its reactive carboxyl group and fluorine-enhanced electronic properties. Storage recommendations specify keeping the compound at 2–8°C to maintain stability .

属性

IUPAC Name |

2-(6-fluoropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOIOTYILFXTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation and Subsequent Functionalization of Pyridine

One classical approach starts from substituted pyridine derivatives, such as 2-aminopyridines or 2-bromopyridines, followed by halogenation and fluorination steps:

Bromination and Fluorination: The synthesis of related compounds like 2-(2-bromo-6-fluoropyridin-4-yl)acetic acid involves bromination and fluorination of pyridine rings using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) for diazotization and fluorination reactions.

Industrial Scale: Industrial methods often employ continuous flow reactors and automated systems to improve yield and purity, utilizing cost-efficient reagents and catalysts for large-scale bromination and fluorination.

Diazotization and Fluorination of 2-Aminopyridines

- Diazotization of substituted 2-aminopyridines with sodium nitrite under acidic conditions, followed by fluorination, is a well-documented method to introduce fluorine selectively at the 6-position of the pyridine ring. This method allows for regioselective fluorination and subsequent functional group transformations.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 2-position can be introduced via several methods:

Alkylation with Haloacetic Acid Derivatives: Reaction of halogenated pyridines with haloacetic acid derivatives under basic conditions can install the acetic acid side chain.

Carboxylation of Pyridylmethyl Intermediates: Metalation of pyridine derivatives followed by carboxylation with carbon dioxide or other carboxylating agents can yield the desired acetic acid functionality.

Oxidation of Pyridylmethyl Alcohols or Aldehydes: Oxidation of 2-(6-fluoropyridin-2-yl)methanol or aldehyde intermediates can also furnish the acetic acid derivative.

Detailed Research Findings and Procedures

While direct literature specifically on this compound is limited, analogous pyridine derivatives and related heterocyclic compounds provide insight into effective synthetic methodologies.

Synthetic Procedure Example (Analogous Compound)

A general procedure for preparing pyridine acetic acids involves:

Starting with substituted pyridin-2-amine and pyridine-2-carbaldehyde derivatives.

Condensation in methanol with catalytic p-toluenesulfonic acid (TosOH) and an isocyanide reagent at 70 °C for 12 hours.

Workup includes extraction with ethyl acetate, drying over sodium sulfate, filtration, and concentration under reduced pressure.

Purification by silica gel chromatography yields the target product.

Although this method is described for imidazo[1,2-a]pyridine derivatives, similar conditions can be adapted for this compound synthesis.

Halogenation and Fluorination Details

Bromination typically employs N-bromosuccinimide (NBS) in acetonitrile at 20–30 °C for 5 hours.

Fluorination via diazotization uses sodium nitrite in hydrofluoric acid at controlled temperatures.

Subsequent substitution reactions can be catalyzed by palladium complexes with ligands like XantPhos under inert atmosphere at elevated temperatures (e.g., 110 °C).

Data Table: Comparative Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Diazotization + Fluorination | NaNO2, HF, substituted 2-aminopyridines | High regioselectivity for fluorine | Requires handling of HF and diazonium salts |

| Bromination + Subsequent Functionalization | NBS, Pd catalyst, XantPhos, toluene, 110 °C | Efficient halogenation and coupling | Multi-step, requires Pd catalyst |

| Alkylation with Haloacetic Acid | Haloacetic acid derivatives, base | Direct installation of acetic acid | May require protection of other groups |

| Metalation + Carboxylation | Organometallic reagents, CO2 | Direct carboxylation | Sensitive to moisture and air |

| Oxidation of Alcohol/Aldehyde | Oxidizing agents (e.g., KMnO4, CrO3) | Straightforward oxidation | Over-oxidation risk |

Notes on Purification and Characterization

Purification is typically achieved by silica gel chromatography or preparative HPLC.

Characterization includes NMR (proton and fluorine), mass spectrometry, and melting point analysis.

Yields reported for analogous compounds range from 80% to 95% depending on reaction conditions and purification efficiency.

化学反应分析

Types of Reactions: 2-(6-Fluoropyridin-2-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C7H6FNO2

- Molecular Weight : 155.1264 g/mol

- CAS Number : 1000517-25-8

2-(6-Fluoropyridin-2-YL)acetic acid is characterized by the presence of a fluorine atom on the pyridine ring, which can enhance its biological activity and stability.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects against various pathogens, including Mycobacterium tuberculosis. The structure-activity relationship studies suggest that modifications in the pyridine ring can lead to enhanced anti-mycobacterial activities with minimum inhibitory concentrations ranging from 0.2 to 1.5 µg/mL .

2. Drug Development

The compound serves as a building block in the synthesis of novel pharmaceuticals targeting specific biological pathways. Its derivatives have been explored for their potential as enzyme inhibitors, particularly in the context of ATP synthase inhibition, which is crucial for energy production in bacterial cells .

Agrochemical Applications

1. Herbicide Development

Due to its structural similarities to known herbicides, this compound has been investigated for its potential use in agriculture as a selective herbicide. The fluorine substitution may enhance its efficacy against broadleaf weeds while minimizing damage to crops .

2. Plant Growth Regulators

The compound's analogs are being studied for their role as plant growth regulators, influencing growth patterns and resistance mechanisms in various plant species. These applications could lead to improved crop yields and sustainability in agricultural practices.

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific properties such as enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices may lead to the development of advanced materials suitable for various industrial applications .

2. Nanotechnology

The compound's properties make it a candidate for use in nanotechnology, particularly in drug delivery systems where controlled release and targeted delivery are essential. Its ability to form stable complexes with other molecules can be exploited to enhance the bioavailability of therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives demonstrated that substituents such as fluorine significantly increase the antimicrobial potency against Mycobacterium tuberculosis. The research revealed that specific modifications led to compounds with MIC values below 1 µg/mL, indicating strong potential for therapeutic development .

Case Study 2: Herbicidal Activity

Field trials assessing the herbicidal properties of fluorinated pyridine derivatives showed effective control over common agricultural weeds without harming adjacent crops. The results highlighted the compound's selectivity and low environmental impact, making it an attractive candidate for future herbicide formulations .

作用机制

The mechanism of action of 2-(6-Fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target .

相似化合物的比较

This section evaluates structural analogues, focusing on substituent effects, physicochemical properties, and applications.

Structural and Physicochemical Comparison

Table 1: Structural and Key Physicochemical Properties

Key Observations :

- Electron-Withdrawing Effects: The 6-fluoro substituent in the target compound enhances electron withdrawal compared to non-fluorinated analogues (e.g., 2-(pyridin-3-yl)acetic acid, CAS 501-81-5) . However, α,α-difluoro substitution (as in ) further lowers the pKa to 1.36, increasing acidity significantly .

- Trifluoromethyl Groups : The trifluoromethyl group in ’s compound introduces steric bulk and strong electron withdrawal, likely improving metabolic stability in drug candidates .

Key Findings :

- Boronic Acid Derivatives : The boronic acid analogue (AS143588) is priced at €179.00 , highlighting its utility in coupling reactions for drug discovery .

- Agrochemical Potential: Methoxy- and difluoro-substituted derivatives (e.g., ) are explored for pesticidal activity due to enhanced bioavailability .

生物活性

2-(6-Fluoropyridin-2-YL)acetic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its structural characteristics, mechanisms of action, and applications in various fields.

Structural Characteristics

The molecular formula of this compound is C₇H₆FNO₂, with a molecular weight of 155.13 g/mol. The presence of a fluorine atom in the pyridine ring enhances the compound's chemical stability and biological activity, making it a subject of interest for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, suggesting its potential use in treating inflammatory conditions.

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition and Receptor Binding : Due to its structural similarity to biologically active molecules, it is utilized in studies focusing on enzyme inhibition and receptor binding, which are critical for drug design.

The mechanisms through which this compound exerts its biological effects are under investigation. The fluorine substituent enhances the compound's binding affinity to biological targets, potentially increasing its effectiveness as a therapeutic agent. Additionally, studies suggest that the compound's unique structure may contribute to its interaction with various molecular targets involved in disease processes.

Table 1: Summary of Biological Activities and Mechanisms

| Activity | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antimicrobial | Inhibition of microbial growth | |

| Enzyme Inhibition | Binding to enzyme active sites | |

| Receptor Binding | Interaction with receptors due to structural similarity |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various compounds, this compound was tested against a range of bacterial strains. The results indicated significant inhibition of growth in several pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Applications

The applications of this compound extend beyond medicinal chemistry:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex organic molecules and exploring new therapeutic agents.

- Agrochemicals : The compound is also being investigated for its potential use in agrochemicals due to its biological activity against plant pathogens.

常见问题

Q. What are the common synthetic routes for preparing 2-(6-Fluoropyridin-2-yl)acetic acid, and what are their limitations?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves hydrolysis of ester precursors (e.g., ethyl 2-(6-fluoropyridin-2-yl)acetate) under acidic or basic conditions. For example, saponification with NaOH or KOH in aqueous ethanol can yield the free acid . Limitations include low yields due to competing side reactions (e.g., ring fluorination instability) and the need for rigorous purification to remove unreacted intermediates.

Q. How can researchers characterize the structure of this compound?

Structural characterization requires a combination of techniques:

- NMR Spectroscopy : and NMR can confirm the pyridine ring substitution pattern and acetic acid moiety. The fluorine atom’s electron-withdrawing effect shifts proton signals downfield (e.g., δ ~8.3 ppm for pyridinyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHFNO, exact mass 155.04 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm confirm the carboxylic acid group .

Q. What safety precautions are essential when handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as acute toxicity (Category 4) is reported for oral, dermal, and inhalation routes .

- Storage : Keep in a cool, dry place away from oxidizers and bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in fluoropyridinyl acetic acid synthesis?

Optimization strategies include:

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in Suzuki-Miyaura reactions for pyridine ring functionalization .

- Temperature Control : Maintaining temperatures below 80°C reduces thermal decomposition of fluorinated intermediates .

- Inert Atmosphere : Conducting reactions under nitrogen or argon minimizes oxidation of sensitive intermediates .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

Stability studies reveal:

- pH Sensitivity : The compound degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the pyridine ring or decarboxylation .

- Thermal Stability : Above 100°C, decomposition products include fluorinated aromatic amines and CO, as detected by thermogravimetric analysis (TGA) .

Q. What mechanistic insights explain the reactivity of the fluorine atom in nucleophilic substitution reactions?

The fluorine atom at the 6-position of the pyridine ring is meta to the acetic acid group, creating electron-deficient regions that favor nucleophilic aromatic substitution (SNAr). For example, amines or thiols can displace fluorine under basic conditions, forming derivatives like 2-(6-aminopyridin-2-yl)acetic acid. Computational studies (DFT) support the role of charge distribution in directing reactivity .

Q. How do advanced analytical techniques resolve ambiguities in structural elucidation?

- LC-MS vs. NMR : LC-MS identifies impurities (e.g., unhydrolyzed esters) with high sensitivity, while 2D NMR (e.g., HSQC, HMBC) clarifies regiochemistry in complex mixtures .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline derivatives .

Q. What protocols mitigate risks in air-sensitive reactions involving fluoropyridinyl acetic acid?

- Schlenk Line Techniques : Use vacuum/nitrogen cycles to exclude moisture and oxygen during sensitive steps (e.g., Grignard additions) .

- Real-Time Monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress without exposing intermediates to air .

Q. How should researchers address contradictions in hazard data across safety reports?

Discrepancies in toxicity classifications (e.g., acute toxicity Category 4 in SDS vs. incomplete data in older reports ) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。